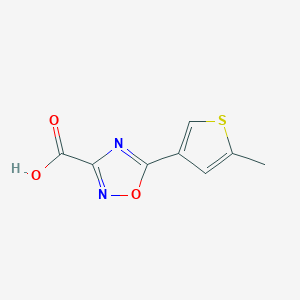
5-(5-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiophene and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methylthiophene-3-carboxylic acid hydrazide with a suitable nitrile oxide to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
5-(5-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-(5-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibiting bacterial enzymes in antimicrobial research or interacting with cellular receptors in cancer studies.
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-3-carboxylic acid: A precursor in the synthesis of the target compound.
1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
5-(5-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the thiophene and oxadiazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H6N2O3S |
|---|---|
Molecular Weight |
210.21 g/mol |
IUPAC Name |
5-(5-methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3S/c1-4-2-5(3-14-4)7-9-6(8(11)12)10-13-7/h2-3H,1H3,(H,11,12) |
InChI Key |
YPLWNNGJIKCEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13318296.png)
![2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13318303.png)

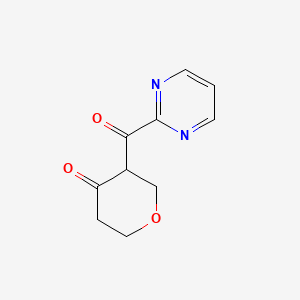

![3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318334.png)
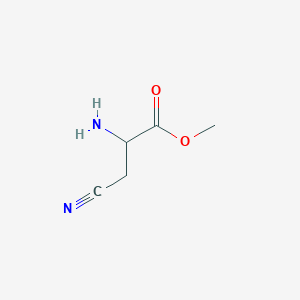
![2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13318345.png)
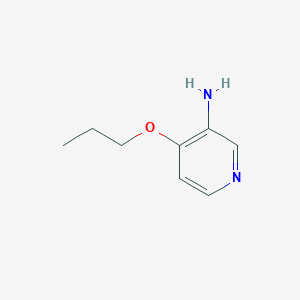

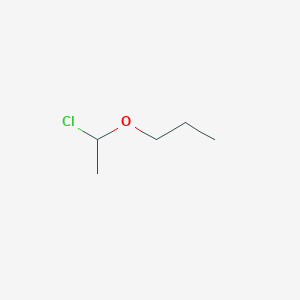


![4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13318377.png)
